![molecular formula C12H14N4O B11876293 4-Amino-6-ethylquinoline-3-carbohydrazide](/img/structure/B11876293.png)
4-Amino-6-ethylquinoline-3-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-ethylquinoline-3-carbohydrazide typically involves the reaction of 6-ethylquinoline-3-carbohydrazide with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-ethylquinoline-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-Amino-6-ethylquinoline-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimalarial agent due to its structural similarity to other quinoline derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-6-ethylquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities.
Piperaquine: Used in combination therapies for malaria treatment.
Uniqueness
4-Amino-6-ethylquinoline-3-carbohydrazide is unique due to its specific functional groups, which confer distinct reactivity and selectivity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
4-Amino-6-ethylquinoline-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula : C11H14N4O
Molecular Weight : 218.26 g/mol
IUPAC Name : this compound
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties against a range of pathogens.
- Antimalarial Activity : Similar compounds have demonstrated efficacy against Plasmodium falciparum, suggesting potential in treating malaria.
- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines.
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, such as enzymes and receptors involved in cellular processes. Its mechanism may involve:
- Enzyme Inhibition : Compounds in the quinoline family often inhibit key enzymes in metabolic pathways.
- DNA Interaction : Potential intercalation into DNA, leading to disruption of replication and transcription processes.
Antimicrobial Studies
A study conducted on various quinoline derivatives, including this compound, revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Compound | MIC (µg/mL) |
---|---|
This compound | 32 |
Control (Standard Antibiotic) | 16 |
Antimalarial Efficacy
In vitro studies highlighted the antiplasmodial activity of the compound against Plasmodium falciparum. The effective concentration (EC50) was determined to be approximately 150 nM, indicating promising potential for further development as an antimalarial agent.
Cytotoxicity Assessment
Cytotoxic effects were evaluated using various cancer cell lines. The compound showed a significant reduction in cell viability at concentrations above 50 µM. The IC50 values for different cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa | 45 |
MCF-7 | 60 |
A549 | 55 |
Case Studies
- Case Study on Antimalarial Activity : A recent study optimized the pharmacokinetic properties of quinoline derivatives, leading to enhanced oral efficacy in mouse models of malaria. The study indicated that structural modifications could improve potency while maintaining low toxicity profiles.
- Case Study on Antimicrobial Resistance : Research has been conducted to assess the potential of quinoline derivatives as alternatives to traditional antibiotics amid rising antimicrobial resistance. The findings suggest that these compounds could serve as scaffolds for developing new antimicrobial agents.
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
4-amino-6-ethylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H14N4O/c1-2-7-3-4-10-8(5-7)11(13)9(6-15-10)12(17)16-14/h3-6H,2,14H2,1H3,(H2,13,15)(H,16,17) |
InChI Key |
FLORWGSLTGXWLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)NN)N |
Origin of Product |
United States |
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